Ethyl 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoate
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Overview
Description
PF-06745013 is a potent and selective inhibitor of MAP4K4.
Scientific Research Applications
Synthesis and Chemical Reactions
Phosphine-Catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate, a related compound, has been utilized in phosphine-catalyzed [4 + 2] annulation reactions, forming highly functionalized tetrahydropyridines. These reactions exhibit complete regioselectivity and excellent yields, expanding the scope of chemical synthesis (Zhu, Lan, & Kwon, 2003).
Synthesis of Heterocyclic Systems
Ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate, a structurally similar compound, has been synthesized and used as a precursor for various derivatives. These syntheses contribute to the development of new heterocyclic systems (Bakhite, Geies, El-Dean, & El-Kashef, 1995).
Applications in Material Science
- Complexation with Metals and Dyeing Properties: Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a compound with structural similarities, has been used in the synthesis of disperse dyes. These dyes show good fastness properties on fabrics when complexed with metals like copper, cobalt, and zinc (Abolude, Bello, Nkeonye, & Giwa, 2021).
Anticancer and Antimicrobial Potential
Potential Anticancer Agents
Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related compound, has been used in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Antimicrobial and Anticancer Activities
Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been evaluated for in vitro antimicrobial and anticancer activity, showing significant potential (Hafez, El-Gazzar, & Al-Hussain, 2016).
Dielectric and Optical Properties
- Dielectric Properties of Derivatives: The dielectric properties of compounds such as 2-amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3, 2-c]quinoline-3-carbonitrile have been investigated, showcasing the influence of different substitution groups on these properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Properties
Molecular Formula |
C21H19ClN2O3 |
---|---|
Molecular Weight |
382.844 |
IUPAC Name |
ethyl 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C23H23ClN2O3/c1-4-28-22(27)23(2,3)29-19-11-7-15(8-12-19)17-13-20(21(25)26-14-17)16-5-9-18(24)10-6-16/h5-14H,4H2,1-3H3,(H2,25,26) |
SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Synonyms |
PF-06745013; PF 06745013; PF06745013; PF-6745013; PF 6745013; PF6745013.; 2-{4-[6-Amino-5-(4-chloro-phenyl)-pyridin-3-yl]-phenoxy}-2-methyl-propionic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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